molecular formula C26H22N2O B15076411 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

Cat. No.: B15076411
M. Wt: 378.5 g/mol
InChI Key: KBEWMTALBWXCPI-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine is a Schiff base characterized by a central 1,4-phenylenediamine backbone with two substituents: a benzyloxy-functionalized benzylidene group at one nitrogen and a phenyl group at the other. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and electron-donating effects due to the ether oxygen, influencing its electronic, thermal, and supramolecular properties. This compound is synthesized via condensation of 4-benzyloxybenzaldehyde with N-phenyl-1,4-phenylenediamine, forming an imine bond (C=N) in the E-configuration . Its applications span materials science (e.g., liquid crystals) and corrosion inhibition, with structural analogs widely studied for substituent-dependent behaviors .

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C26H22N2O/c1-3-7-22(8-4-1)20-29-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)28-24-9-5-2-6-10-24/h1-19,28H,20H2

InChI Key

KBEWMTALBWXCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and N4-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamineN 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2O\text{4-(benzyloxy)benzaldehyde} + \text{N~4~-phenyl-1,4-benzenediamine} \rightarrow \text{N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine} + \text{H}_2\text{O} 4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamine→N 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine, highlighting structural variations and their impacts on properties:

Compound Name Substituents (R₁, R₂) Key Properties/Applications References
N,N’-Dibenzyliden-benzen-1,4-diamine R₁ = Benzylidene, R₂ = Benzylidene Exhibits mesophase behavior (liquid crystalline properties) with high thermal stability
N-[(E)-4-Chlorobenzylidene]-N’-phenylbenzene-1,4-diamine (K2) R₁ = 4-Cl-Benzylidene, R₂ = Phenyl Superior corrosion inhibitor (85% efficiency at 25°C in 1M HCl); electron-withdrawing Cl enhances adsorption on mild steel
N-[(E)-4-Methoxybenzylidene]-N’-phenylbenzene-1,4-diamine (K3) R₁ = 4-OCH₃-Benzylidene, R₂ = Phenyl Moderate corrosion inhibition (72% efficiency); electron-donating OCH₃ reduces adsorption
N-(4-Aminophenyl)-N′-phenylbenzene-1,4-diamine R₁ = NH₂, R₂ = Phenyl Intermediate in mauvein dye synthesis; melting point 139–140°C
N,N’-Bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine R₁, R₂ = 4-Benzylphthalazin-1-yl High thermal stability (m.p. 250–251°C); used in pharmaceutical intermediates
(E,E)-N¹-(Pentafluorobenzylidene)-N⁴-(3,4,5-trimethoxybenzylidene)-analog R₁ = Pentafluorobenzylidene, R₂ = Trimethoxy Fluorinated and methoxy groups enhance π-conjugation; studied for nonlinear optical materials
N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine R₁ = 4-Pyridylmethylene, R₂ = Diethyl Pyridyl group enables coordination chemistry; structurally validated via X-ray/DFT studies

Key Observations:

Substituent Effects on Mesophase Behavior :

  • Alkoxy chain length (e.g., heptyloxy vs. dodecyloxy in ) modulates liquid crystalline transitions. The benzyloxy group in the target compound likely induces intermediate mesophase stability due to its rigid aromatic moiety .

Corrosion Inhibition Efficiency :

  • Electron-withdrawing substituents (e.g., Cl in K2) enhance adsorption on metal surfaces via stronger dipole interactions, yielding higher inhibition efficiency (85%) compared to electron-donating groups (e.g., OCH₃ in K3: 72%) .

Thermal and Optical Properties: Bulky substituents (e.g., benzylphthalazin-1-yl in ) elevate melting points (>250°C), while fluorinated/heterocyclic groups () enhance optical properties for nonlinear applications.

Structural Flexibility :

  • The target compound’s benzyloxy group balances steric bulk and electronic effects, making it versatile for functional materials. In contrast, analogs with flexible chains (e.g., heptyloxy) prioritize mesophase formation over rigidity .

Biological Activity

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine, commonly referred to as a Schiff base compound, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C26H22N2O
  • Molecular Weight: 378.5 g/mol
  • IUPAC Name: N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline

The synthesis of this compound typically involves a condensation reaction between 4-(benzyloxy)benzaldehyde and N'-phenyl-1,4-benzenediamine, usually under acidic conditions such as acetic acid at elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The compound can form coordination complexes with metal ions, which may enhance its catalytic properties. Furthermore, it exhibits significant hydrogen bonding and π-π interactions that facilitate its interaction with proteins and nucleic acids, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this Schiff base demonstrates notable antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values have been determined through various studies:

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)7.2

The compound's mechanism in cancer cells is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various Schiff bases, including this compound against standard strains of bacteria and fungi. The results indicated a significant reduction in microbial growth compared to control groups, highlighting the compound's potential as an antimicrobial agent.
  • Cancer Cell Studies : In another investigation focusing on its anticancer properties, researchers treated different cancer cell lines with varying concentrations of the compound. The results demonstrated dose-dependent cytotoxicity, suggesting that structural modifications could enhance its efficacy against specific cancer types.

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